4,7-Dichloro-6-methoxy-2-methylquinazoline
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Overview
Description
4,7-Dichloro-6-methoxy-2-methylquinazoline is a heterocyclic aromatic organic compound with the molecular formula C₁₀H₈Cl₂N₂O. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-6-methoxy-2-methylquinazoline typically involves the condensation of 2-amino-4,7-dichloro-6-methoxyquinazoline with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloro-6-methoxy-2-methylquinazoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic anhydride.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products Formed
Oxidation: Quinazoline oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Functionalized quinazoline derivatives.
Scientific Research Applications
4,7-Dichloro-6-methoxy-2-methylquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7-Dichloro-6-methoxy-2-methylquinazoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloro-6-nitroquinazoline: Another quinazoline derivative with similar structural features but different functional groups.
4-Anilinoquinazolines: A class of compounds known for their tyrosine kinase inhibitory activity, including drugs like gefitinib and erlotinib.
Uniqueness
4,7-Dichloro-6-methoxy-2-methylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8Cl2N2O |
---|---|
Molecular Weight |
243.09 g/mol |
IUPAC Name |
4,7-dichloro-6-methoxy-2-methylquinazoline |
InChI |
InChI=1S/C10H8Cl2N2O/c1-5-13-8-4-7(11)9(15-2)3-6(8)10(12)14-5/h3-4H,1-2H3 |
InChI Key |
HNXSBHODXDMMPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)Cl)OC)Cl |
Origin of Product |
United States |
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